

# Spectroscopic Profile of 1-Azido-4-iodobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 1-Azido-4-iodobenzene

Cat. No.: B1225664

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Azido-4-iodobenzene**, a valuable reagent in organic synthesis, particularly in click chemistry and the formation of complex nitrogen-containing heterocycles. The information is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for characterization and quality control.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1-Azido-4-iodobenzene**. Where experimental data is not directly available, estimated values based on analogous compounds and established spectroscopic principles are provided and noted.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Estimated)

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.80	Doublet	2H	Ar-H (ortho to -I)
~6.90	Doublet	2H	Ar-H (ortho to -N <sub>3</sub> )

Note: Estimated values are based on the analysis of substituent effects on the benzene ring, with iodine acting as a deshielding group and the azide group having a smaller deshielding effect.

$^{13}\text{C}$  NMR (Estimated)

Solvent:  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Assignment
~140	C- $\text{N}_3$
~138	C-H (ortho to -I)
~121	C-H (ortho to - $\text{N}_3$ )
~95	C-I

Note: Estimated values are derived from data for similar substituted benzenes.

## Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~2100	Strong, Sharp	Asymmetric stretch of azide (- $\text{N}_3$ )
3100-3000	Medium-Weak	Aromatic C-H stretch
1600-1450	Medium	Aromatic C=C skeletal vibrations
~820	Strong	para-disubstituted C-H out-of-plane bend

The most characteristic and diagnostic peak for this compound is the strong, sharp absorption around  $2100\text{ cm}^{-1}$  due to the azide functional group.

## Mass Spectrometry (MS)

Parameter	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>4</sub> IN <sub>3</sub>	-
Molecular Weight	245.02 g/mol	PubChem
Exact Mass	244.94499 Da	PubChem

#### Expected Fragmentation:

The primary fragmentation pathway for aryl azides in mass spectrometry is the loss of a nitrogen molecule (N<sub>2</sub>), which has a mass of 28 Da. This would result in a prominent peak at m/z 217, corresponding to the iodophenylnitrene radical cation. Further fragmentation of the aromatic ring would also be observed.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Instrumentation:** A standard NMR spectrometer (e.g., 300 or 500 MHz) is suitable for acquiring both <sup>1</sup>H and <sup>13</sup>C NMR spectra.

#### Sample Preparation:

- Dissolve approximately 5-10 mg of **1-Azido-4-iodobenzene** in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

- <sup>1</sup>H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise

ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

- $^{13}\text{C}$  NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of  $^{13}\text{C}$  and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

- KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

- Record a background spectrum of the empty sample holder (or the clean ATR crystal).
- Place the sample in the spectrometer and record the sample spectrum.
- The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used.

Sample Preparation:

- EI: Introduce a small amount of the sample, either as a solid or dissolved in a volatile solvent, into the ion source.

- ESI: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a low concentration (e.g., 1 µg/mL).

#### Data Acquisition:

- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion or other significant fragment ions.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like **1-Azido-4-iodobenzene**.

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